Home > Products > Screening Compounds P68648 > tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate
tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate -

tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

Catalog Number: EVT-13633415
CAS Number:
Molecular Formula: C14H16BrN3O2
Molecular Weight: 338.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate typically involves several steps that include the formation of the quinazoline core followed by the introduction of the tert-butyl and bromo groups. One common method employs tetrakis(triphenylphosphine)palladium(0) as a catalyst in conjunction with potassium carbonate in dioxane-water mixtures under elevated temperatures. This facilitates coupling reactions that lead to the desired product.

Technical Details

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the quinazoline structure.
  2. Reaction Conditions: Elevated temperatures are often required to promote the reaction efficiency.
  3. Purification: The final product is typically purified through crystallization or chromatography techniques to obtain high purity levels.
Molecular Structure Analysis

The molecular structure of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate can be depicted using various structural representations:

Structure: The compound consists of a quinazoline ring with substituents at specific positions:

  • Bromo Group: Located at the 7-position.
  • Methyl Group: Located at the 2-position.
  • Carbamate Group: Attached at the 4-position.

Structural Data

  • Molecular Formula: C12H15BrN2O2C_{12}H_{15}BrN_{2}O_{2}
  • Molecular Weight: 286.169 g/mol
  • Melting Point: Approximately 93 °C
  • Boiling Point: Approximately 294.7 °C at standard atmospheric pressure.
Chemical Reactions Analysis

Tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The bromo substituent can undergo nucleophilic substitution, making it reactive towards nucleophiles.
  2. Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and acids.
  3. Coupling Reactions: The compound can also be used in cross-coupling reactions to form more complex structures.

Technical Details

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate involves its interaction with specific biological targets, which may include enzymes or receptors involved in various cellular pathways:

Physical and Chemical Properties Analysis

Tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight286.169 g/mol
Melting Point~93 °C
Boiling Point~294.7 °C
SolubilityModerate hydrophobicity
DensityNot specified

These properties suggest that while it may have moderate solubility in organic solvents, it could exhibit limited solubility in water, influencing its bioavailability and interactions in biological systems.

Applications

Tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate has been studied for various scientific uses, particularly in pharmacology:

  1. Medicinal Chemistry: Its structural characteristics make it a candidate for drug development aimed at targeting specific diseases.
  2. Biological Studies: Research into its interactions with biological targets may provide insights into new therapeutic strategies against cancer or infectious diseases.
  3. Synthetic Chemistry: It serves as an important intermediate in synthesizing other biologically active compounds.
Introduction to Quinazoline-Based Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have transitioned from natural product isolation to synthetic therapeutic agents over 130+ years. Vasicine (peganine), isolated in 1888 from Adhatoda vasica, marked the first quinazoline alkaloid discovery, demonstrating early biological relevance as a bronchodilator [5] [9]. The Niementowski synthesis (1895) established foundational methods for 4-oxo-3,4-dihydroquinazolines using anthranilic acid and amides under thermal conditions, enabling systematic structural exploration [9]. This synthetic accessibility propelled quinazolines into modern drug discovery, particularly as kinase inhibitors. Gefitinib and erlotinib (EGFR inhibitors) exemplify clinically successful 4-anilinoquinazolines approved for non-small cell lung cancer, while α1-adrenergic antagonists like prazosin and doxazosin exploit the scaffold’s planar geometry for receptor binding [5] [8] [9]. Recent advances focus on polypharmacology, as seen in dual PI3K/HDAC inhibitors (e.g., CUDC-907) incorporating quinazolinone cores to simultaneously target cancer proliferation pathways [7].

Table 1: Clinically Approved Quinazoline-Based Drugs

Drug NameTherapeutic TargetIndicationCore Scaffold
GefitinibEGFR tyrosine kinaseNon-small cell lung cancer4-Anilinoquinazoline
Doxazosinα1-Adrenergic receptorHypertension, BPHQuinazoline-2,4-diamine
Prazosinα1-Adrenergic receptorHypertensionQuinazoline-2,4-diamine
CUDC-907 (Clinical)PI3K/HDAC dual inhibitorDiffuse large B-cell lymphomaQuinazolinone hydroxamate

Role of Brominated Quinazoline Moieties in Bioactive Molecule Design

Bromine substitution at strategic positions (C-6, C-7) significantly enhances the pharmacological profile of quinazoline scaffolds. The 7-bromo group in particular improves:

  • Binding Affinity: Bromine’s size and polarizability facilitate halogen bonding with kinase hinge-region residues (e.g., Met793 in EGFR), enhancing target engagement. 6-Nitro-4-substituted quinazolines with 7-bromo groups show IC₅₀ values ≤10 nM against EGFR kinase domains [8].
  • Lipophilicity: Log P increases by ~0.5–1.0 units with bromination, promoting membrane permeability. 7-Bromo-2-(butan-2-yl)quinazolin-4-amine (CAS# 2167547-71-7) exemplifies this balance, with a molecular weight of 280.16 g/mol and optimized log P for cellular uptake [3].
  • Synthetic Versatility: Bromine serves as a handle for cross-coupling reactions (e.g., Sonogashira, Suzuki). This enables late-stage diversification of the quinazoline core, as demonstrated in the synthesis of HER2-selective inhibitors via Pd-catalyzed functionalization of 7-bromo precursors [4] [7]. Recent studies highlight brominated quinazolines as key intermediates for generating iso quinoline-tethered derivatives with 7–12× enhanced HER2/EGFR selectivity ratios compared to lapatinib [4].

Table 2: Impact of Bromine Position on Quinazoline Bioactivity

PositionExample CompoundBiological ActivityKey Advantage
C-66-Bromo-2-(pyridin-3-yl)quinazolin-4-amineEGFR inhibition (IC₅₀ = 0.096 µM) [9]Enhanced kinase selectivity
C-77-Bromo-2-(butan-2-yl)quinazolin-4-amineAnticancer lead (HCT-116, A549) [3] [8]Optimized log P (≈2.8)
C-6/C-76,7-Dibromoquinazolin-4-amineDual EGFR/HER2 inhibition [9]Synergistic potency from dihalogenation

Strategic Importance of tert-Butyl Carbamate as a Protective Group

The tert-butyloxycarbonyl (Boc) group is indispensable for regioselective synthesis of quinazoline derivatives bearing amine functionalities. Its application in protecting the C4-amine of 7-bromo-2-methylquinazoline scaffolds provides three critical advantages:

  • Acid-Labile Orthogonality: Boc deprotection occurs under mild acidic conditions (e.g., 20–50% TFA in DCM, HCl in dioxane) without disturbing electron-deficient quinazoline cores or bromo substituents. This contrasts with base-labile groups (e.g., Fmoc), enabling orthogonal protection strategies in complex molecule assembly [2] [6] [10].
  • Steric Shielding: The bulky tert-butyl moiety prevents N-alkylation or oxidation during downstream reactions. For example, Boc-protected 7-bromo-2-methylquinazolin-4-amines undergo Pd-catalyzed cross-coupling at C-7 without competing side reactions at N3 [6].
  • Crystallinity Enhancement: Boc groups improve solubility and crystallization properties of intermediates, facilitating purification. This is critical for CAS# 1417295-04-5 (tert-Butyl (7-bromo-2-(pyrazin-2-yl)quinazolin-4-yl)(methyl)carbamate), a crystalline solid used in kinase inhibitor synthesis [1] [6].

Deprotection mechanisms involve acid-mediated formation of a tert-butyl cation, scavenged by additives like anisole, followed by carbamic acid decarboxylation. Alternative methods include TMSI-mediated cleavage, which proceeds via silylcarbamate intermediates at ambient temperature [6]:

Step 1: R₂NCO₂tBu + TMSI → R₂NCO₂TMS + tBuI  Step 2: R₂NCO₂TMS + MeOH → R₂NCO₂H + TMSOMe  Step 3: R₂NCO₂H → R₂NH + CO₂  

Table 3: Boc Protection/Deprotection Methods in Quinazoline Chemistry

StepReagents/ConditionsYield RangeCompatibility with Quinazolines
Protection(Boc)₂O, H₂O, NaOH, 0°C → RT [6]85–95%Excellent; no ring bromination side products
Protection(Boc)₂O, DMAP, CH₃CN, RT [10]80–92%Suitable for acid-sensitive derivatives
Deprotection3M HCl/EtOAc, 30 min, RT [6]90–98%Preserves Br, methyl, pyrimidine groups
Deprotection50% TFA/DCM, 1h, RT [6] [10]88–95%Standard for medicinal chemistry workflows

Properties

Product Name

tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate

IUPAC Name

tert-butyl N-(7-bromo-2-methylquinazolin-4-yl)carbamate

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

InChI

InChI=1S/C14H16BrN3O2/c1-8-16-11-7-9(15)5-6-10(11)12(17-8)18-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,16,17,18,19)

InChI Key

RLYGYBSUZOBZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=N1)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.